molecular formula C10H14O5-2 B023055 4-Acetyl-4-methylheptanedioic acid CAS No. 19830-09-2

4-Acetyl-4-methylheptanedioic acid

Cat. No.: B023055
CAS No.: 19830-09-2
M. Wt: 214.21 g/mol
InChI Key: LYBQMKJABQTTFJ-UHFFFAOYSA-L
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Description

4-Acetyl-4-methylheptanedioic acid is an organic compound with the molecular formula C10H16O5 It is a derivative of heptanedioic acid, featuring an acetyl group and a methyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-4-methylheptanedioic acid typically involves the reaction of heptanedioic acid with acetyl chloride and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation and methylation processes. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. The final product is typically purified using techniques such as distillation or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-4-methylheptanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetyl-4-methylheptanedioic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetyl-4-methylheptanedioic acid involves its interaction with specific molecular targets and pathways. The acetyl and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes, leading to various biochemical effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Heptanedioic acid: The parent compound without the acetyl and methyl groups.

    4-Methylheptanedioic acid: A derivative with only the methyl group.

    4-Acetylheptanedioic acid: A derivative with only the acetyl group.

Uniqueness

4-Acetyl-4-methylheptanedioic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and physical properties.

Properties

CAS No.

19830-09-2

Molecular Formula

C10H14O5-2

Molecular Weight

214.21 g/mol

IUPAC Name

4-acetyl-4-methylheptanedioate

InChI

InChI=1S/C10H16O5/c1-7(11)10(2,5-3-8(12)13)6-4-9(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15)/p-2

InChI Key

LYBQMKJABQTTFJ-UHFFFAOYSA-L

SMILES

CC(=O)C(C)(CCC(=O)O)CCC(=O)O

Canonical SMILES

CC(=O)C(C)(CCC(=O)[O-])CCC(=O)[O-]

Key on ui other cas no.

5460-06-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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